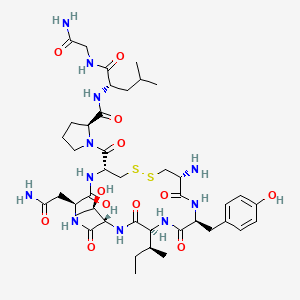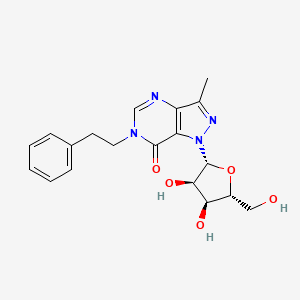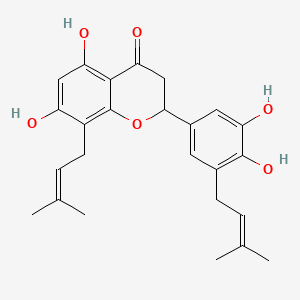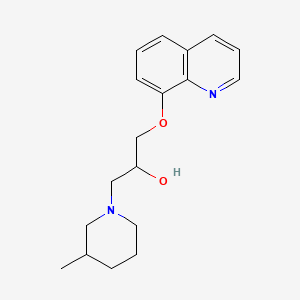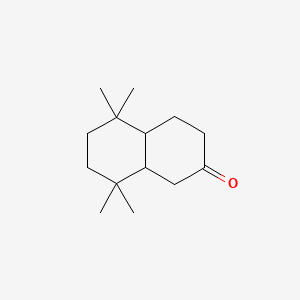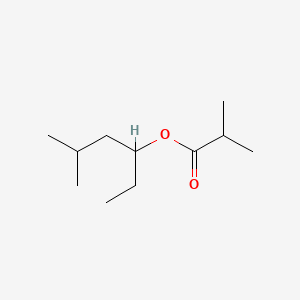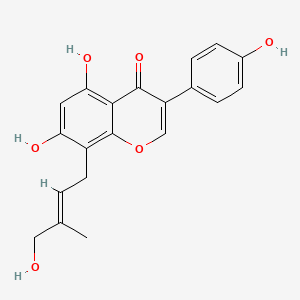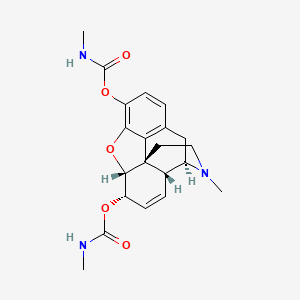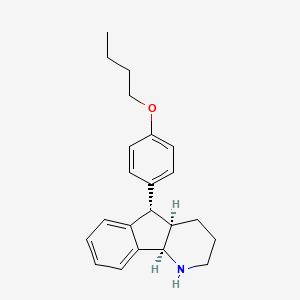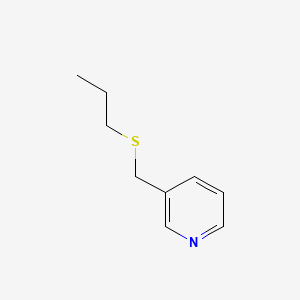
Pyridine, 3-((propylthio)methyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(プロピルチオ)メチルピリジン: は、窒素原子を1つ含む6員環芳香族複素環であるピリジンの誘導体です。ピリジン誘導体は、その独特な化学的性質と生物活性のために、さまざまな分野で重要な役割を果たしています。
合成方法
合成ルートと反応条件: 3-(プロピルチオ)メチルピリジンの合成は、通常、ピリジン環にプロピルチオ基を導入することによって行われます。一般的な方法の1つは、塩基性条件下で、ピリジン誘導体にプロピルチオール基を導入する求核置換反応です。この反応は、ジメチルホルムアミド(DMF)やテトラヒドロフラン(THF)などの溶媒中で、水素化ナトリウム(NaH)やtert-ブトキシカリウム(KOtBu)などの試薬を使用して行うことができます。
工業生産方法: 3-(プロピルチオ)メチルピリジンの工業生産には、高収率と高純度を確保するために、連続フロープロセスが採用される場合があります。反応を促進するために、パラジウムまたはニッケル錯体などの触媒を使用することができ、化合物の安定性を維持するために、プロセス条件が最適化されます。
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Pyridine, 3-((propylthio)methyl)- typically involves the introduction of a propylthio group to the pyridine ring. One common method is the nucleophilic substitution reaction where a propylthiol group is introduced to a pyridine derivative under basic conditions. The reaction can be carried out using reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in solvents like dimethylformamide (DMF) or tetrahydrofuran (THF).
Industrial Production Methods: Industrial production of Pyridine, 3-((propylthio)methyl)- may involve continuous flow processes to ensure high yield and purity. Catalysts such as palladium or nickel complexes can be used to facilitate the reaction, and the process conditions are optimized to maintain the stability of the compound.
化学反応の分析
反応の種類:
酸化: 3-(プロピルチオ)メチルピリジンは、酸化反応を受けてスルホキシドまたはスルホンを形成することができます。一般的な酸化剤には、過酸化水素(H₂O₂)とm-クロロ過安息香酸(m-CPBA)などがあります。
還元: この化合物の還元は、チオールまたはその他の還元された硫黄含有誘導体の生成につながる可能性があります。水素化リチウムアルミニウム(LiAlH₄)などの還元剤が頻繁に使用されます。
置換: この化合物は、ハロゲン(Cl₂, Br₂)やハロアルカン(R-X)などの試薬を使用して、ハロゲン化またはアルキル化などのさまざまな置換反応に関与することができます。
一般的な試薬と条件:
酸化: H₂O₂, m-CPBA, 酢酸(AcOH)
還元: LiAlH₄, 水素化ホウ素ナトリウム(NaBH₄)
置換: ハロゲン、ハロアルカン、塩基(NaH, KOtBu)
主な生成物:
酸化: スルホキシド、スルホン
還元: チオール、還元された硫黄誘導体
置換: ハロゲン化またはアルキル化されたピリジン誘導体
科学的研究の応用
化学: 3-(プロピルチオ)メチルピリジンは、有機合成におけるビルディングブロックとして使用されます。これは、より複雑な分子の合成のための前駆体として役立ち、配位化学の配位子の開発に使用することができます。
生物学: 生物学研究では、この化合物は、酵素阻害剤または生物学的経路のモジュレーターとしての可能性について研究されています。生物学的巨大分子と相互作用する能力は、創薬と開発の候補となっています。
医学: この化合物の独特な化学的性質は、医薬品の開発のための潜在的な候補となっています。これは、抗菌、抗癌、抗炎症作用について調査されています。
工業: 工業部門では、3-(プロピルチオ)メチルピリジンは、農薬、染料、その他の特殊化学品の生産に使用されます。その安定性と反応性は、さまざまな工業用途に適しています。
作用機序
3-(プロピルチオ)メチルピリジンの作用機序には、酵素や受容体などの特定の分子標的との相互作用が含まれます。プロピルチオ基は、酵素の活性部位と共有結合を形成し、その活性を阻害することができます。さらに、この化合物は、受容体に結合してその機能を変化させることによって、シグナル伝達経路を調節することができます。
類似化合物との比較
類似化合物:
ピリジン: 親化合物である単純な窒素含有複素環です。
3-メチルピリジン: 類似の芳香族性質を持つメチル置換ピリジンです。
3-エチルピリジン: 比較可能な反応性を示すエチル置換ピリジンです。
独自性: 3-(プロピルチオ)メチルピリジンは、プロピルチオ基の存在が特徴であり、独特な化学的性質と生物学的性質を付与します。この基は、化合物が硫黄関連反応に関与する能力を高め、より単純なアナログと比較して、生物活性に対する可能性を高めます。
3-(プロピルチオ)メチルピリジンの合成、反応、応用、および作用機序を理解することで、研究者は、さまざまな科学分野や工業分野におけるその可能性をさらに探求することができます。
特性
CAS番号 |
102206-73-5 |
|---|---|
分子式 |
C9H13NS |
分子量 |
167.27 g/mol |
IUPAC名 |
3-(propylsulfanylmethyl)pyridine |
InChI |
InChI=1S/C9H13NS/c1-2-6-11-8-9-4-3-5-10-7-9/h3-5,7H,2,6,8H2,1H3 |
InChIキー |
MISHQSUTHCCEIA-UHFFFAOYSA-N |
正規SMILES |
CCCSCC1=CN=CC=C1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


